Cucurbit[5]uril
Overview
Description
Cucurbit5uril is a member of the cucurbituril family, which are macrocyclic molecules composed of glycoluril units linked by methylene bridges. These compounds are known for their ability to form host-guest complexes with a variety of molecules due to their unique cavity structure. Cucurbit5uril, specifically, consists of five glycoluril units, forming a relatively small cavity compared to other members of the cucurbituril family .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cucurbit5uril is synthesized through the acid-catalyzed condensation of glycoluril and formaldehyde. The reaction typically involves heating the mixture at temperatures between 75 and 90°C. The reaction conditions can be adjusted to favor the formation of different cucurbituril sizes, with cucurbit5uril being one of the smaller products .
Industrial Production Methods: Industrial production of cucurbit5uril follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Fractional crystallization and dissolution techniques are often employed to isolate cucurbit5uril from other cucurbituril homologues .
Chemical Reactions Analysis
Types of Reactions: Cucurbit5uril primarily undergoes host-guest interactions rather than traditional chemical reactions like oxidation or reduction. These interactions are driven by hydrophobic forces and cation-dipole interactions .
Common Reagents and Conditions: The formation of host-guest complexes with cucurbit5uril typically involves neutral or cationic guest molecules. The conditions for these reactions are generally mild, often occurring at room temperature and neutral pH .
Major Products: The major products of reactions involving cucurbit5uril are the host-guest complexes themselves. These complexes can encapsulate a variety of molecules, including drug molecules, amino acids, and peptides .
Scientific Research Applications
Cucurbit5uril has a wide range of applications in scientific research due to its unique host-guest chemistry. Some of the key applications include:
Chemistry: Used as a molecular container for catalysis and stabilization of reactive intermediates.
Biology: Employed in the encapsulation of biomolecules for protection and controlled release.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceuticals.
Industry: Applied in the development of sensors and separation technologies.
Mechanism of Action
The mechanism by which cucurbit5uril exerts its effects is primarily through the formation of host-guest complexes. The cavity of cucurbit5uril can encapsulate guest molecules, stabilizing them through hydrophobic interactions and cation-dipole interactions. This encapsulation can protect the guest molecules from degradation and enhance their solubility .
Comparison with Similar Compounds
Cucurbit5uril is unique among cucurbiturils due to its smaller cavity size, which makes it suitable for encapsulating smaller guest molecules. Similar compounds include:
- Cucurbit 6uril: Larger cavity, suitable for larger guest molecules .
- Cucurbit 7uril: Even larger cavity, used for very large guest molecules .
- Cyclodextrins: Another family of macrocyclic molecules with similar host-guest chemistry .
- Calixarenes: Macrocyclic molecules with different structural features but similar applications .
- Pillararenes: Another class of macrocyclic molecules with host-guest properties .
Cucurbit5uril’s smaller cavity size makes it unique in its ability to encapsulate smaller molecules, providing specific advantages in applications requiring precise molecular encapsulation .
Properties
InChI |
InChI=1S/C30H30N20O10/c51-21-31-1-32-12-14-36(22(32)52)4-40-16-18-44(26(40)56)8-48-20-19-47(29(48)59)7-43-17-15-39(25(43)55)3-35(21)13-11(31)33-2-34(12)24(54)38(14)6-42(16)28(58)46(18)10-50(20)30(60)49(19)9-45(17)27(57)41(15)5-37(13)23(33)53/h11-20H,1-10H2 | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSVEHYLRGITRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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